N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 438473-52-0
VCID: VC0443129
InChI: InChI=1S/C17H16FNO2/c18-15-6-1-2-7-16(15)21-11-17(20)19-14-9-8-12-4-3-5-13(12)10-14/h1-2,6-10H,3-5,11H2,(H,19,20)
SMILES: C1CC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3F
Molecular Formula: C17H16FNO2
Molecular Weight: 285.31g/mol

N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide

CAS No.: 438473-52-0

Main Products

VCID: VC0443129

Molecular Formula: C17H16FNO2

Molecular Weight: 285.31g/mol

N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide - 438473-52-0

CAS No. 438473-52-0
Product Name N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide
Molecular Formula C17H16FNO2
Molecular Weight 285.31g/mol
IUPAC Name N-(2,3-dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide
Standard InChI InChI=1S/C17H16FNO2/c18-15-6-1-2-7-16(15)21-11-17(20)19-14-9-8-12-4-3-5-13(12)10-14/h1-2,6-10H,3-5,11H2,(H,19,20)
Standard InChIKey CQXGEWYHISNPLX-UHFFFAOYSA-N
SMILES C1CC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3F
Canonical SMILES C1CC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3F
Solubility 4 [ug/mL]
PubChem Compound 903893
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator